molecular formula C9H9BO2S B13615592 (5-Methyl-1-benzothiophen-3-yl)boronicacid

(5-Methyl-1-benzothiophen-3-yl)boronicacid

Cat. No.: B13615592
M. Wt: 192.05 g/mol
InChI Key: XRJYLPXFPDJYDQ-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C10H11BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-benzothiophen-3-yl)boronic acid typically involves the borylation of the corresponding benzothiophene derivative. One common method is the palladium-catalyzed borylation of 5-methyl-1-benzothiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for (5-Methyl-1-benzothiophen-3-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-benzothiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

Mechanism of Action

The primary mechanism of action for (5-Methyl-1-benzothiophen-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1-benzothiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in cross-coupling reactions. The presence of the methyl group at the 5-position can affect the electronic properties of the compound, making it distinct from other benzothiophene boronic acids .

Properties

Molecular Formula

C9H9BO2S

Molecular Weight

192.05 g/mol

IUPAC Name

(5-methyl-1-benzothiophen-3-yl)boronic acid

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,11-12H,1H3

InChI Key

XRJYLPXFPDJYDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC2=C1C=C(C=C2)C)(O)O

Origin of Product

United States

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